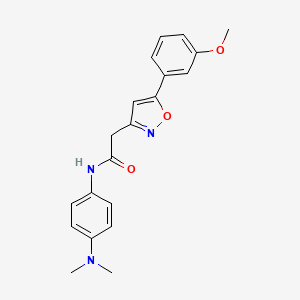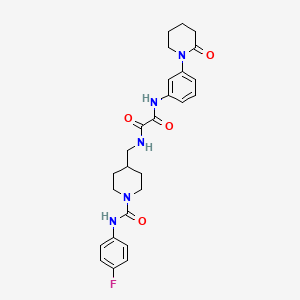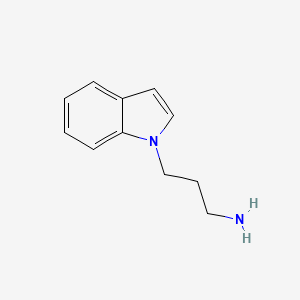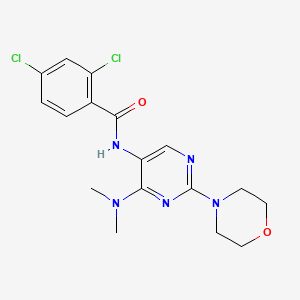![molecular formula C18H19BrN2O4S B2967312 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-27-7](/img/structure/B2967312.png)
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule that contains a benzene sulfonamide group, a bromine atom attached to the benzene ring, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered ring containing nitrogen and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring, the introduction of the bromine atom, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the bromine atom and the benzenesulfonamide group on the benzene ring would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the benzenesulfonamide group. The tetrahydrobenzo[b][1,4]oxazepin ring might also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in water .科学的研究の応用
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Monitoring : A method developed by Maceira, Marcé, and Borrull (2018) for detecting benzenesulfonamide derivatives in particulate matter of outdoor air samples highlights the role of these compounds in environmental monitoring. This study provides insights into the occurrence of these derivatives in various environments, especially water and air (Maceira, Marcé, & Borrull, 2018).
Supramolecular Architectures : Research by Naveen et al. (2017) explored the molecular packing of N-(4-bromobenzoyl)-substituted benzenesulfonamides. This study contributes to understanding how the substituent on the sulfonamide ring modulates intermolecular interactions and subsequent supramolecular architectures, with implications in material science and molecular engineering (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).
Soil Contaminant Extraction : Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel procedure for the simultaneous determination of benzenesulfonamide compounds in soil, highlighting the significance of these compounds in the analysis of environmental contaminants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Cancer Therapy : Öncül, Öztürk, and Pişkin (2022) studied the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, finding potential applications as photosensitizers in photodynamic therapy for cancer treatment. The compound's solubility, fluorescence, singlet oxygen production, and photostability were notable (Öncül, Öztürk, & Pişkin, 2022).
Cytotoxicity and Carbonic Anhydrase Inhibition : A study by Gul et al. (2016) on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUURCJYUPYQASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)
![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)
![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)

![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)



![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)
![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)
